![molecular formula C10H10BrNO2 B11776957 2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11776957.png)
2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine is a complex organic compound with a unique structure that includes a bromine atom, a cyclopentane ring, and a dioxinopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dioxinopyridine Moiety: This step involves the formation of the dioxinopyridine ring system, which can be accomplished through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Ring-Opening Reactions: The dioxinopyridine moiety can participate in cyclization and ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido or cyano derivatives, while oxidation and reduction can yield various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxinopyridine moiety play key roles in its activity, allowing it to bind to enzymes, receptors, or other biomolecules. This binding can lead to inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: This compound shares a similar brominated structure but differs in the arrangement of its ring systems.
2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine: This compound has a similar dioxinopyridine moiety but lacks the bromine atom.
Uniqueness
This compound is unique due to its combination of a bromine atom, a cyclopentane ring, and a dioxinopyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
11-bromo-2,8-dioxa-10-azatricyclo[7.4.0.03,7]trideca-1(9),10,12-triene |
InChI |
InChI=1S/C10H10BrNO2/c11-9-5-4-8-10(12-9)14-7-3-1-2-6(7)13-8/h4-7H,1-3H2 |
InChI-Schlüssel |
ZJSQXDGTOBWGQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)OC3=C(O2)C=CC(=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


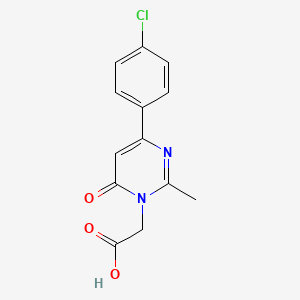
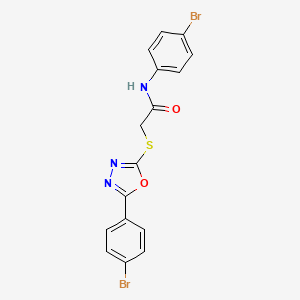
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11776900.png)
![4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776905.png)
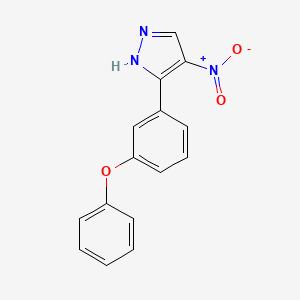
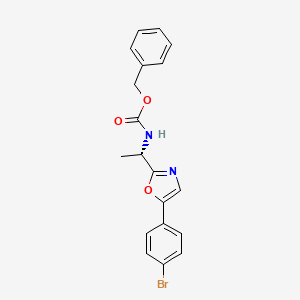
![11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11776921.png)
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11776934.png)

![(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11776943.png)
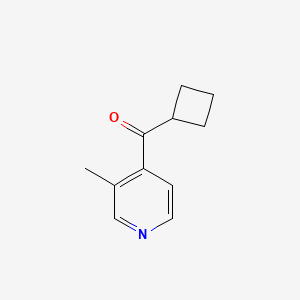
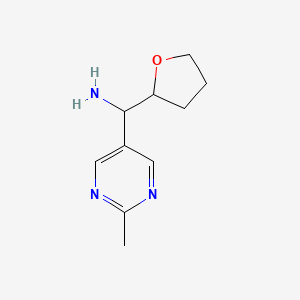
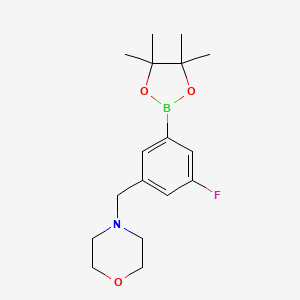
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)
